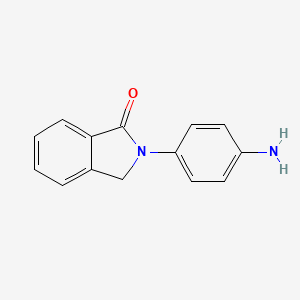

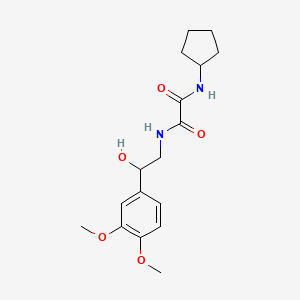

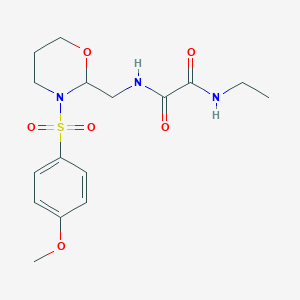

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide, also known as CYM51010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Novel Synthetic Approaches

Research highlights novel synthetic methods that might be applicable to the synthesis or functionalization of compounds similar to N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide. For example, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of related oxalamides, demonstrating the method's simplicity and high yield (Mamedov et al., 2016).

Catalytic Applications

The catalytic properties of related compounds have been explored, indicating potential applications in various chemical transformations. For instance, Xia et al. (2016) described a copper-catalyzed hydroxylation of (hetero)aryl halides using a related oxalamide derivative, highlighting the efficiency of these catalysts in facilitating organic synthesis under mild conditions (Xia et al., 2016).

Molecular Interactions and Structural Studies

Structural analysis and molecular interactions play a crucial role in understanding the properties and potential applications of chemical compounds. Štefanić et al. (2004) investigated the crystal structure of a related N,N'-oxalyldivalinol, which provides insights into hydrogen-bonding patterns and molecular arrangements that could be relevant for the design and application of similar oxalamide compounds (Štefanić et al., 2004).

Mechanistic Insights into Chemical Reactions

Understanding the mechanisms underlying chemical reactions involving related compounds can inform their practical applications. Research by Kyne and Schiesser (2014) on N,S-Dimethyldithiocarbamyl oxalates as precursors for determining kinetic parameters for oxyacyl radicals could provide a foundation for exploring reaction mechanisms of compounds like N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide, aiding in the optimization of synthetic routes and reaction conditions (Kyne & Schiesser, 2014).

properties

IUPAC Name |

N'-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-23-14-8-7-11(9-15(14)24-2)13(20)10-18-16(21)17(22)19-12-5-3-4-6-12/h7-9,12-13,20H,3-6,10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUHWYDQELNGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2744335.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)

![N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2744342.png)

![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)